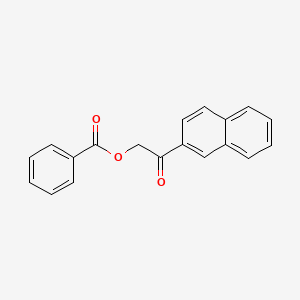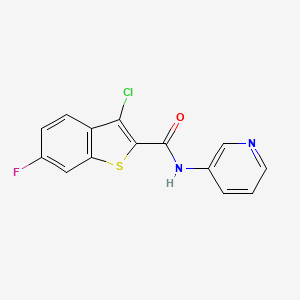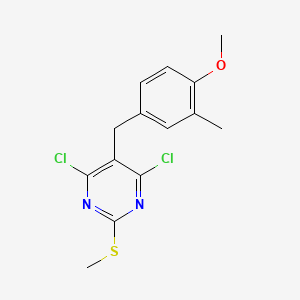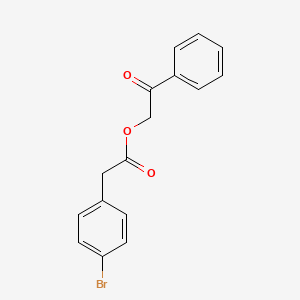![molecular formula C19H15ClO4 B5862523 [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate](/img/structure/B5862523.png)
[3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate: is a complex organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and a β-keto ester under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like potassium carbonate.
Acetylation: Finally, the acetate ester group can be introduced by reacting the hydroxyl group of the chromen-4-one derivative with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the chromen-4-one core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate
- [3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
- [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-5-yl] acetate
Uniqueness:
- Structural Features: The presence of two methyl groups at positions 2 and 8, along with the acetate ester at position 7, distinguishes it from other similar compounds.
- Reactivity: The specific arrangement of functional groups influences its reactivity and the types of reactions it can undergo.
- Applications: Its unique structure may confer specific biological activities or material properties not found in closely related compounds.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-10-16(24-12(3)21)9-8-14-18(22)17(11(2)23-19(10)14)13-6-4-5-7-15(13)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUYCSQREZNLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
![[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 5-chloro-2-methoxybenzoate](/img/structure/B5862467.png)
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)






![2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline](/img/structure/B5862526.png)
